Berninamycin A

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Berninamycin A involves multiple steps, including the formation of thiazole and oxazole rings, which are crucial for its biological activity.

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using Streptomyces bernensis. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Berninamycin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thiazole and oxazole rings, affecting the compound’s biological activity.

Reduction: Reduction reactions can alter the peptide backbone, potentially leading to derivatives with different biological properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with altered biological activities. These derivatives can be used to study the structure-activity relationship and to develop new antibiotics .

Applications De Recherche Scientifique

Berninamycin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of thiopeptide antibiotics.

Biology: Investigated for its role in inhibiting protein biosynthesis in Gram-positive bacteria.

Medicine: Explored as a potential antibiotic for treating infections caused by Gram-positive bacteria.

Mécanisme D'action

Berninamycin A exerts its effects by binding to the ribosomal subunits of Gram-positive bacteria, thereby inhibiting protein biosynthesis. This binding interferes with the function of the ribosome, preventing the translation of mRNA into proteins. The molecular targets involved in this mechanism include the 23S rRNA and ribosomal proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiostrepton: Another thiopeptide antibiotic with a similar mechanism of action.

Siomycin: A closely related compound that also inhibits protein biosynthesis in bacteria.

N-DESMETHYL RUBOXISTAURIN: Although not a thiopeptide, it shares some structural similarities with Berninamycin A.

Uniqueness

This compound is unique due to its specific structure, which includes multiple thiazole and oxazole rings. This structure is crucial for its high affinity binding to ribosomal subunits and its potent antibacterial activity .

Activité Biologique

Berninamycin A is a cyclic thiopeptide antibiotic derived from Streptomyces bernensis. It belongs to the class of thiopeptides, which are characterized by their complex structures and mechanisms of action. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and posttranslational modifications.

Chemical Structure and Classification

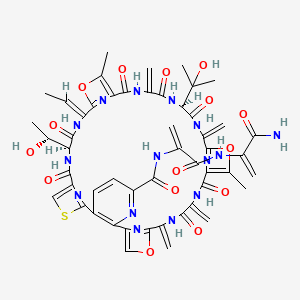

This compound features a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle. Its structure is distinct from other thiopeptides, which typically have a trithiazolylpyridine core. The compound undergoes significant posttranslational modifications that are crucial for its biological activity .

Antimicrobial Activity

This compound exhibits notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis is reported to be approximately 6.3 μM, indicating moderate antibacterial efficacy . The compound's antimicrobial action is primarily attributed to its interference with bacterial protein synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 6.3 μM |

| Staphylococcus aureus | Not specified |

| Enterococcus faecalis | Not specified |

The mechanism by which this compound exerts its antibacterial effects is similar to that of thiostrepton, another thiopeptide antibiotic. It binds to the ribosomal complex involving 23S rRNA and protein L11, thereby disrupting the function of the ribosomal A site. This interaction impedes protein synthesis in bacteria, leading to cell death .

Case Study: Resistance Mechanisms

Research has shown that Streptomyces bernensis, the producer of this compound, exhibits resistance to its own antibiotic. This resistance is attributed to specific genetic adaptations that prevent the antibiotic from inhibiting protein synthesis in the producing strain .

Posttranslational Modifications

The biological activity of this compound is heavily influenced by its posttranslational modifications. The biosynthetic gene cluster responsible for producing this compound includes 11 genes that facilitate these modifications. Variations in these processes can lead to the formation of linear precursors or different thiopeptide variants with altered biological activities .

Table 2: Key Posttranslational Modifications

| Modification | Description |

|---|---|

| Dehydration | Conversion of serine residues to dehydrobutyrine |

| Cyclodehydration | Formation of methyloxazole from threonine residues |

| Hydroxylation | Hydroxylation at specific valine positions |

Research Findings and Future Directions

Recent studies have explored the heterologous expression of the Berninamycin biosynthetic gene cluster in different Streptomyces species, revealing that variations in host organisms can affect the yield and type of thiopeptide produced. For instance, expression in Streptomyces lividans resulted in a higher yield compared to S. bernensis, while also producing linear variants with reduced antimicrobial activity .

Future research should focus on:

- Understanding Resistance : Investigating resistance mechanisms in producing strains.

- Enhanced Production : Optimizing conditions for heterologous expression to increase yields.

- Clinical Applications : Exploring potential therapeutic uses for this compound against resistant bacterial strains.

Propriétés

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.